1H-Pyrazole-4-carboxylic acid, 1-(6-amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)-

Description

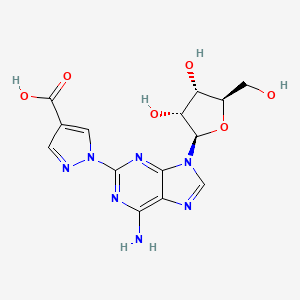

This compound is a purine nucleoside derivative featuring a pyrazole-4-carboxylic acid moiety at the 1-position and a 6-amino-substituted purine base linked to a β-D-ribofuranosyl group at the 9-position. Its structure combines elements of nucleosides (critical for nucleic acid metabolism) and pyrazole heterocycles (known for diverse bioactivity).

Properties

IUPAC Name |

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O6/c15-10-7-11(19-14(18-10)21-2-5(1-17-21)13(25)26)20(4-16-7)12-9(24)8(23)6(3-22)27-12/h1-2,4,6,8-9,12,22-24H,3H2,(H,25,26)(H2,15,18,19)/t6-,8-,9-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDXPPQYALPBFB-WOUKDFQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NN1C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201143936 | |

| Record name | 1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313348-29-7 | |

| Record name | 1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313348-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(carboxy)-1H-pyrazol-1-yl]adenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P84P8R975A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1H-Pyrazole-4-carboxylic acid, 1-(6-amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)-, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and infectious diseases.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with ribofuranosyl purine analogs. Various methods have been developed to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives. Specifically, compounds containing the 1H-pyrazole scaffold have shown significant inhibitory effects against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

In vitro evaluations revealed that certain derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM against these cell lines, demonstrating a selective toxicity towards cancer cells compared to non-cancerous cells .

Mechanism of Action

The anticancer activity is attributed to several mechanisms:

- Inhibition of Topoisomerase II : Essential for DNA replication and transcription.

- EGFR Inhibition : Targeting epidermal growth factor receptor pathways involved in cell proliferation.

- Microtubule Disruption : Affecting mitosis and leading to apoptosis in cancer cells .

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. In particular, studies have demonstrated efficacy against various bacterial strains and fungi. For instance, certain pyrazole carboxamide derivatives exhibited notable antifungal activity with EC50 values lower than commercial fungicides .

Anti-inflammatory and Other Activities

Research indicates that pyrazoles possess anti-inflammatory properties as well. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Additionally, some pyrazoles have been explored for their potential as anti-tuberculosis agents due to their ability to inhibit specific bacterial pathways .

Case Studies

| Study | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| Study A | MDA-MB-231 | 2.43 | Anticancer |

| Study B | HepG2 | 4.98 | Anticancer |

| Study C | A549 | 6.20 | Anticancer |

| Study D | Bacterial Strain X | 0.37 | Antimicrobial |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

6-Amino-9-β-D-ribofuranosylpurine (CAS 10279-91-1)

- Key Differences: Lacks the pyrazole-4-carboxylic acid group at the 1-position.

- Synthesis : Prepared via nucleoside coupling reactions, similar to methods in (e.g., tert-butyldimethylsilyl protection of ribose hydroxyls) .

- Physicochemical Properties : Higher hydrophilicity compared to the target compound due to the missing hydrophobic pyrazole ring.

9-Phenyl-9H-purin-6-amines ()

- This modification eliminates sugar-mediated cellular uptake mechanisms.

- Synthesis: Derived from 5-aminoimidazole-4-carbonitriles via cyclization with HC(OEt)₃ and Ac₂O .

6-Arylpurine Nucleosides ()

- Key Differences: Aryl groups (e.g., 2,6-diacetoxyphenyl) at the purine 6-position instead of an amino group. The aryl substituents may enhance steric hindrance, affecting binding to enzymes like adenosine deaminase.

- Characterization : NMR and HRMS data () confirm structural integrity, with acetoxy groups contributing to distinct ¹³C chemical shifts (~20–25 ppm for methyl carbons) .

Q & A

Q. What are the recommended synthetic pathways for preparing 1H-pyrazole-4-carboxylic acid derivatives with nucleoside modifications?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrazole-carboxylic acid core via cyclization of hydrazine derivatives with β-ketoesters or diketones.

- Step 2 : Glycosylation of the purine moiety using protected ribofuranosyl donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) under acidic conditions .

- Step 3 : Deprotection and purification via column chromatography (e.g., silica gel with petroleum ether/EtOAc gradients) .

Key analytical tools include ¹H NMR for tracking substituent integration (e.g., aromatic protons at δ 7.5–8.7 ppm) and LCMS for purity validation (e.g., ESI-MS m/z 311.1 for related analogs) .

Q. How can researchers characterize the stereochemical integrity of the ribofuranosyl group in this compound?

- Methodological Answer : Use polarimetry or HPLC with chiral columns to confirm β-D-ribofuranosyl configuration. Compare retention times with known standards. NOESY NMR can also verify spatial proximity between the purine base and ribose protons .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for nucleoside-modified pyrazole derivatives?

- Methodological Answer :

- Hypothesis Testing : Compare metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Structural Optimization : Introduce prodrug moieties (e.g., phosphonate esters) to enhance bioavailability. Validate via pharmacokinetic studies .

- Data Reconciliation : Use multivariate analysis to isolate variables (e.g., solubility, protein binding) confounding activity .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in antiviral contexts?

- Methodological Answer :

- Target Identification : Perform surface plasmon resonance (SPR) or thermal shift assays to screen for binding to viral polymerases or host enzymes (e.g., adenosine deaminases) .

- Functional Assays : Measure inhibition of viral replication in cell cultures using plaque reduction neutralization tests (PRNT) .

- Structural Biology : Co-crystallize the compound with target proteins (e.g., viral proteases) for X-ray diffraction analysis .

Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer : Adopt a split-plot factorial design :

- Independent Variables : Substituents at pyrazole-C3/C5, ribose protection groups.

- Dependent Variables : IC₅₀ values, solubility, logP.

- Statistical Tools : Use ANOVA to identify significant contributors to activity. For example, methyl groups at pyrazole-C5 may enhance lipophilicity but reduce solubility .

- Validation : Cross-validate SAR trends with molecular docking simulations (e.g., AutoDock Vina) .

Key Methodological Considerations

- Contradiction Management : When spectral data (e.g., NMR splitting patterns) conflict with expected structures, perform 2D NMR (COSY, HSQC) to reassign proton correlations .

- Theoretical Frameworks : Link synthetic modifications to bioisosteric principles (e.g., replacing carboxylic acid with tetrazole to improve membrane permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.